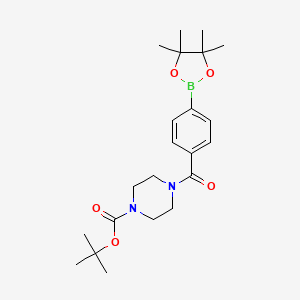
2-Amino-4-morpholinobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-morpholinobenzoic acid is a compound that features both an amino group and a morpholine ring attached to a benzoic acid core. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways. The morpholine ring, in particular, is a versatile moiety present in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to 2-amino-4-morpholinobenzoic acid involves several strategies. One approach for the synthesis of chiral 1,2-amino alcohols, which are structurally related to 2-amino-4-morpholinobenzoic acid, uses arylglyoxals and pseudoephedrine auxiliary, catalyzed by a Brønsted acid to yield morpholinone products . Another method involves the palladium-catalyzed double and single carbonylations of β-amino alcohols to selectively synthesize morpholine-2,3-diones and oxazolidin-2-ones . Additionally, a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has been synthesized by reacting morpholine with 4-aminobenzoic acid .
Molecular Structure Analysis
The molecular structure of morpholin-4-ium p-aminobenzoate, a compound closely related to 2-amino-4-morpholinobenzoic acid, has been determined using crystallography. It crystallizes in a monoclinic system with non-centrosymmetric space group Cc, indicating potential non-linear optical (NLO) properties . The morpholinium salts of the isomeric monoaminobenzoic acids have also been structurally characterized, revealing extensive hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives includes their participation in aminolysis reactions, as seen in the synthesis of optically active 2,5-morpholinediones from α-amino acids and α-hydroxy esters . Additionally, morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the versatility of morpholine-containing compounds in complex molecule construction .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. For instance, the thermal stability and optical properties of morpholin-4-ium p-aminobenzoate have been studied, suggesting its suitability for NLO applications . The compound's second harmonic generation (SHG) studies confirm its NLO characteristic, which is significant for optoelectronic applications. The crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, another morpholine-containing compound, has been determined, and its antitumor activity has been evaluated, indicating the potential medicinal value of these compounds .
Safety and Hazards
The safety information for “2-Amino-4-morpholinobenzoic Acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
In terms of future directions, one study found that “2-Amino-4-morpholinobenzoic Acid” is positively correlated with 4-Morpholinobenzoic acid and Diacetoxyscirpenol, which is believed to be an important cause of inflammation . This suggests that “2-Amino-4-morpholinobenzoic Acid” could potentially be used in research related to inflammation and related diseases .
Eigenschaften
IUPAC Name |
2-amino-4-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWQMUAQBUSQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591075 |
Source


|
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholinobenzoic acid | |
CAS RN |
404010-74-8 |
Source


|
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)

